

# Core Compound Identification and Physicochemical Profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Methyl 4-bromo-3-nitrobenzoate**

Cat. No.: **B1363462**

[Get Quote](#)

**Methyl 4-bromo-3-nitrobenzoate** is a substituted aromatic ester that serves as a critical building block in advanced organic synthesis.<sup>[1]</sup> Its unique trifunctional structure—comprising a methyl ester, a bromine atom, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures.<sup>[1]</sup>

CAS Number: 2363-16-8<sup>[1][2]</sup>

Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrNO<sub>4</sub><sup>[1][2][3]</sup>

Molecular Weight: 260.04 g/mol <sup>[1][2]</sup>

Synonyms: 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester.<sup>[1][2][4][5]</sup>

The compound typically presents as a white to light yellow crystalline powder.<sup>[1][4]</sup> A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process control.

| Property         | Value                       | Source(s) |
|------------------|-----------------------------|-----------|
| Melting Point    | 102-103 °C                  | [1][5]    |
| Boiling Point    | 320.9 ± 22.0 °C at 760 mmHg | [1]       |
| Density          | ~1.7 g/cm <sup>3</sup>      | [1]       |
| Flash Point      | 147.9 ± 22.3 °C             | [1]       |
| Refractive Index | 1.588                       | [1][5]    |
| Purity           | >98.0% (GC)                 | [4]       |

## Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of **Methyl 4-bromo-3-nitrobenzoate** involves the electrophilic aromatic substitution (nitration) of Methyl 4-bromobenzoate.

**Causality of the Synthetic Strategy:** The choice of Methyl 4-bromobenzoate as the precursor is deliberate. The bromo (-Br) and methyl ester (-COOCH<sub>3</sub>) groups are both electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the bromine atom is an ortho, para-director, while the ester group is a meta-director. The nitration occurs at the C-3 position (ortho to the bromine and meta to the ester) due to the directing influence of the bromine atom, which activates this position relative to others.<sup>[6]</sup> The reaction is typically carried out using a combination of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>).

Nitronium Ion Generation  
(HNO<sub>3</sub> + H<sub>2</sub>SO<sub>4</sub>)

Methyl 4-bromobenzoate

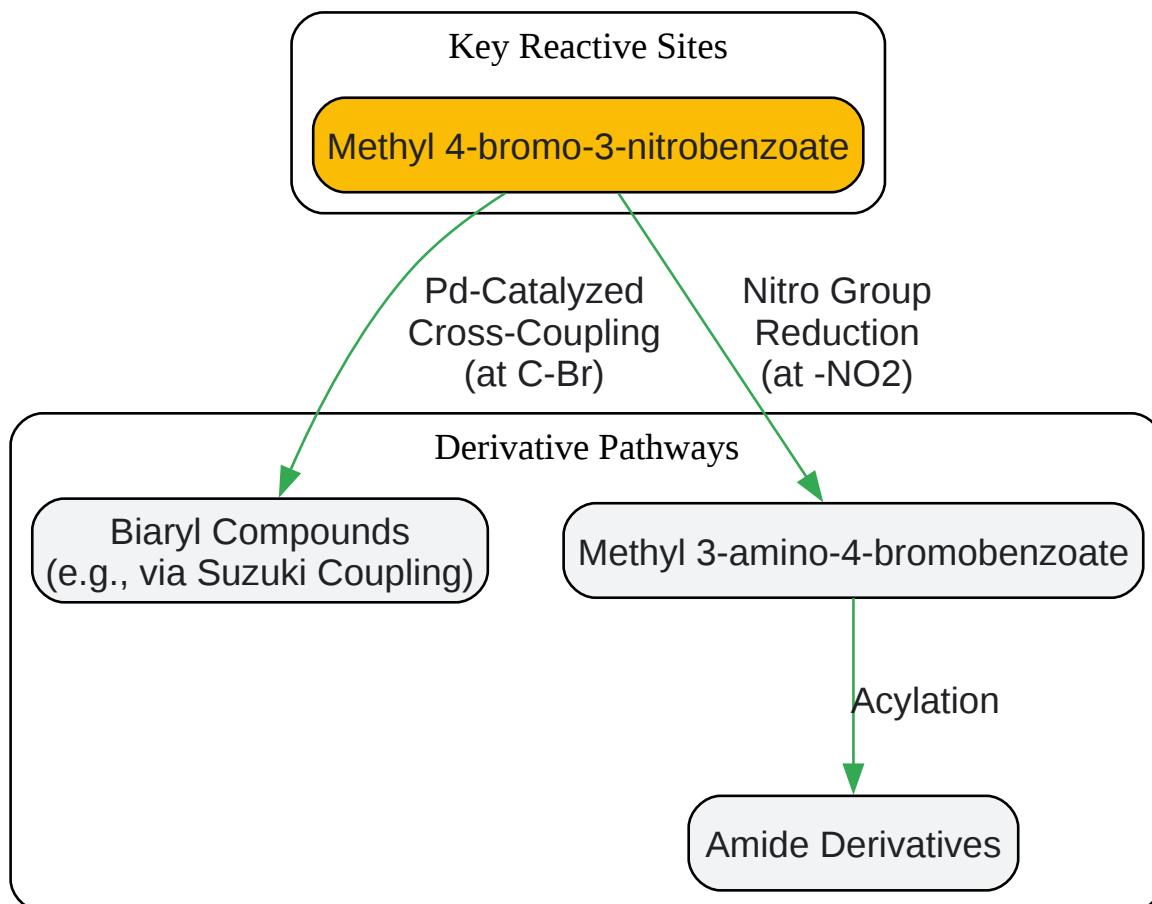
Electrophilic Aromatic  
Substitution

Methyl 4-bromo-3-nitrobenzoate

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 4-bromo-3-nitrobenzoate**.

# Experimental Protocol: Nitration of Methyl 4-bromobenzoate


This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment is mandatory before execution.

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add Methyl 4-bromobenzoate to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.
- **Nitrating Mixture Preparation:** Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.
- **Addition:** Add the nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate, ensuring the internal temperature does not exceed 15°C. The rate of addition is critical to control the exothermic reaction and prevent side-product formation.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure **Methyl 4-bromo-3-nitrobenzoate**.
- **Validation:** Confirm the identity and purity of the final product using techniques such as <sup>1</sup>H NMR, IR spectroscopy, and melting point analysis.

## Applications in Drug Discovery and Development

**Methyl 4-bromo-3-nitrobenzoate** is not an active pharmaceutical ingredient (API) itself but rather a versatile scaffold for the synthesis of APIs and other complex organic molecules.[\[1\]](#)[\[7\]](#) Its utility stems from the distinct reactivity of its functional groups.

- Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis like Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a common strategy in building the core structures of many drug candidates.
- Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar): The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards nucleophilic attack, enabling substitutions that might otherwise be difficult.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH<sub>2</sub>) using various reagents (e.g., SnCl<sub>2</sub>, H<sub>2</sub>/Pd-C).[1] This transformation is pivotal as it introduces a nucleophilic and basic site, opening pathways for amide bond formation, urea synthesis, and the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.



[Click to download full resolution via product page](#)

Caption: Key transformations of **Methyl 4-bromo-3-nitrobenzoate**.

## Analytical and Spectroscopic Data

The structural integrity and purity of **Methyl 4-bromo-3-nitrobenzoate** are confirmed through standard analytical techniques. While detailed spectra are lot-specific, reference data is available through various chemical databases.

| Analytical Technique | Expected Observations                                                                                                                                                                        |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR   | Signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern will result in a characteristic splitting pattern in the aromatic region.               |
| IR Spectroscopy      | Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Br stretching.                           |
| Mass Spectrometry    | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br). |

Public databases like PubChem and ChemicalBook provide access to reference spectra for this compound.[2][8]

## Safety, Handling, and Storage

As a laboratory chemical, **Methyl 4-bromo-3-nitrobenzoate** must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Statements:[2]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Self-Validating Safety Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
- Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][9]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [9]
- First Aid:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]
  - Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[9]
  - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. innospk.com [innospk.com]
- 2. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl 4-Bromo-3-nitrobenzoate | 2363-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. quora.com [quora.com]
- 7. nbino.com [nbino.com]
- 8. Methyl 4-bromo-3-nitrobenzoate(2363-16-8) 1H NMR spectrum [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Compound Identification and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1363462#methyl-4-bromo-3-nitrobenzoate-cas-number\]](https://www.benchchem.com/product/b1363462#methyl-4-bromo-3-nitrobenzoate-cas-number)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)